The synthesis of antimycin A9 has been achieved through various methodologies, including total synthesis approaches that utilize advanced organic chemistry techniques. One notable method involves a practical total synthesis that highlights the efficiency of creating this compound with its distinct aromatic 8-acyl residue .
Antimycin A9's molecular structure is characterized by:
The chemical formula for antimycin A9 is , with a molecular weight of approximately 511.2290 g/mol. The structural configuration has been confirmed through various spectroscopic methods, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
Antimycin A9 undergoes several chemical reactions that are crucial for its biological activity:
The mechanism by which antimycin A9 exerts its effects is primarily through the inhibition of mitochondrial respiration:
Research indicates that exposure to antimycin A9 leads to significant reductions in ATP levels within treated cells, confirming its role as a potent respiratory inhibitor .
Antimycin A9 exhibits several notable physical and chemical properties:
Antimycin A9 has several scientific uses due to its potent biological activities:
The antimycin family traces its origins to 1949, when Streptomyces spp. strain A-270 yielded the first identified compounds with potent antifungal properties. These structurally complex molecules, characterized by a conserved nine-membered dilactone core linked to a 3-formamidosalicylate (FAS) unit, were designated "antimycins" due to their specific activity against fungi. By 2005, over 40 naturally occurring antimycin variants had been characterized, classified primarily by alkyl chain modifications at positions C7 and C8 of the dilactone ring. Their biological significance extends beyond antifungal effects, encompassing roles as electron transport chain inhibitors (targeting Complex III), apoptosis inducers via Bcl-2 protein inhibition, and potent insecticidal/nematocidal agents [3] [5].
Antimycin A9 was first isolated in 2005 from the fermentation broth of Streptomyces sp. K01-0031, a terrestrial strain cultivated under standard antibiotic production conditions. Bioassay-guided fractionation of the crude extract led to its purification alongside known analogues (A3a, A3b, A4, A7) and flazin methyl ester. Structural elucidation relied on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRESIMS determined a molecular formula of C₂₈H₄₀N₂O₉ (observed [M+H]⁺ at m/z 549.2822). Crucially, ¹H-NMR revealed an aromatic proton cluster (δ 7.82, 7.55, 7.47) indicative of a monosubstituted benzene ring, while ¹³C-NMR confirmed a unique ester carbonyl (δ 170.8) linked to this ring. This established Antimycin A9 as the first natural analogue featuring an aromatic 8-acyl residue (benzoate ester), contrasting with the aliphatic acyl chains typical of other antimycins [5].
Table 1: Key Spectroscopic Data for Antimycin A9 Identification
Technique | Key Data | Structural Inference |
---|---|---|
HRESIMS | m/z 549.2822 [M+H]⁺ (C₂₈H₄₁N₂O₉) | Molecular formula C₂₈H₄₀N₂O₉ |
¹H-NMR (Aromatic) | δ 7.82 (2H, d, J=7.0 Hz), 7.55 (1H, t, J=7.3 Hz), 7.47 (2H, t, J=7.6 Hz) | Monosubstituted benzene ring |
¹³C-NMR (Carbonyl) | δ 170.8 | Ester carbonyl linked to aromatic ring |
UV Absorption | λmax 227 nm | Conjugated aromatic system |
Antimycin A9 exhibits distinct structural and functional divergence from its congeners:
Table 2: Structural and Functional Comparison of Key Antimycin Analogues
Compound | Molecular Formula | C7 Alkyl Chain | C8 Acyl Chain | Unique Feature | Key Bioactivity |
---|---|---|---|---|---|
Antimycin A9 | C₂₈H₄₀N₂O₉ | 4-Methylhexyl | Benzoyl | Aromatic 8-acyl residue | Nematocidal; Selective antifungal |
Antimycin A3a | C₂₈H₄₀N₂O₉ | n-Butyl | 2-Methylbutyryl | Standard aliphatic chains | Broad antifungal; Mitochondrial inhibitor |
Antimycin A1a | C₂₈H₄₀N₂O₉ | Ethyl | 2-Methylbutyryl | Shortest C7 chain | Cytotoxic; Electron transport inhibition |
Neoantimycin A | C₂₇H₃₉NO₇ | 4-Methylhexyl | 2-Methylbutyryl | Benzamide unit (vs. FAS) | Mild cytotoxicity; Loss of antifungal activity |
Antimycin B1 | C₂₄H₃₄N₂O₁₀ | n/a | n/a | Ring-opened structure | Antibacterial (weak) |
Antimycin biosynthesis is governed by conserved hybrid Non-Ribosomal Peptide Synthetase/Polyketide Synthase (NRPS/PKS) gene clusters (ant clusters). These clusters are categorized into Long (L-form, 17 genes), Intermediate (I-form, 16 genes), and Short (S-form, 15 genes) forms based on gene content. All forms share core enzymatic machinery:
Table 3: Core Genes in Antimycin Biosynthesis and Their Role in A9 Production
Gene | Protein Function | Role in Standard Antimycins | Putative Role in Antimycin A9 Biosynthesis |
---|---|---|---|
antN | Tryptophan-2,3-dioxygenase | Converts Trp to N-formyl-L-kynurenine | Identical |
antP | Kynureninase | Hydrolyzes N-formyl-L-kynurenine to anthranilate | May be absent in S-form clusters |
antF | Acyl-CoA ligase | Activates anthranilate | Identical |
antG | Carrier protein | Loads anthranilyl/3-ASA | Identical |
antHIJKL | Multicomponent oxygenase | Converts anthranilyl-AntG to 3-ASA-AntG | Identical |
antC | NRPS (2 modules) | Incorporates Thr, reduces Pyruvate to Lactate | Identical |
antD | PKS module | Incorporates alkylmalonyl-CoA extender unit | May incorporate malonyl-CoA precursor |
antM | Ketoreductase | Reduces C-8 carbonyl to hydroxyl | Bypassed; C-8 remains ketone for benzoylation |
antB/O | Tailoring enzymes (acyltransferases, etc.) | Install aliphatic acyl chains at C-8 | Modified to accept benzoyl-CoA donor |
Engineering Implications: The low natural titer of Antimycin A9 in Streptomyces sp. K01-0031 suggests bottlenecks in benzoyl-CoA supply or benzoyltransferase efficiency. Heterologous expression in optimized hosts (e.g., Streptomyces albus) with engineered benzoyl-CoA pathways could enhance yield [1] [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3